N-benzyl-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide
Description
N-Benzyl-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide is a pyrimidinone derivative characterized by a 6-oxo-pyrimidine core substituted with a p-tolyl group at position 4 and an acetamide side chain linked to a benzyl group. The compound’s design combines aromatic and amide functionalities, which may enhance solubility and binding affinity compared to simpler heterocyclic systems.
Properties
IUPAC Name |
N-benzyl-2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-15-7-9-17(10-8-15)18-11-20(25)23(14-22-18)13-19(24)21-12-16-5-3-2-4-6-16/h2-11,14H,12-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONZCKVKLOVXLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide typically involves the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Attachment of the Tolyl Group: The tolyl group can be attached through electrophilic aromatic substitution reactions.
Formation of the Acetamide Moiety: The acetamide group can be formed by reacting the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are often employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as halides, amines, and acids.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Benzyl halides, acetic anhydride, acetyl chloride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-benzyl-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. It may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-benzyl-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide with two analogous compounds from recent literature, focusing on structural variations, physicochemical properties, and synthesis data.
Structural and Functional Group Differences
Key Observations :
- The target compound features a pyrimidinone ring with a p-tolyl group, contrasting with 8a, which incorporates an indole moiety. Indole derivatives often exhibit enhanced π-π stacking and binding to hydrophobic pockets in enzymes .
- Compound 5.12 replaces the oxygen atom in the pyrimidinone core with a thioether group, which may alter electronic properties and metabolic stability .
Analysis :
- Synthetic Efficiency : Compound 5.12 demonstrates a higher yield (66%) compared to 8a (59%), suggesting better reaction optimization or stability of intermediates in its synthesis .
- Thermal Stability : The higher melting point of 5.12 (196°C) vs. 8a (176–178°C) may correlate with stronger intermolecular forces (e.g., hydrogen bonding or thioether interactions) .
Functional Implications
- Amide vs. Thioether Linkages : The target compound’s acetamide group likely improves water solubility compared to 5.12 ’s thioether, which could enhance membrane permeability but increase susceptibility to oxidation .
- Aromatic Substitution : The p-tolyl group in the target compound and 8a may contribute to hydrophobic interactions in biological targets, whereas 5.12 ’s 4-methyl group offers steric and electronic modulation .
Biological Activity
N-benzyl-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide is a synthetic organic compound belonging to the class of pyrimidine derivatives. Its structure includes a benzyl group, a tolyl group, and a pyrimidinone moiety, which contribute to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1058226-71-3 |
| Molecular Formula | CHNO |
| Molecular Weight | 409.5 g/mol |
Anticancer Properties
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve the inhibition of specific enzymes and receptors associated with tumor growth and proliferation.
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
-
Mechanism of Action :
- The compound may mimic nucleotides due to its pyrimidine ring structure, potentially interfering with DNA and RNA synthesis. This interference can lead to apoptosis in cancer cells .
Antimicrobial Activity
Preliminary evaluations have also suggested that this compound possesses antimicrobial properties. The specific mechanisms remain under investigation, but it is hypothesized that the compound disrupts bacterial cell wall synthesis or inhibits essential metabolic pathways.
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Formation of the Pyrimidinone Core : Achieved through condensation reactions involving aldehydes and amines.
- Introduction of Functional Groups : Benzyl and tolyl groups are introduced through nucleophilic substitution and electrophilic aromatic substitution reactions, respectively.
- Formation of Acetamide Moiety : This is accomplished by reacting intermediates with acetic anhydride or acetyl chloride .
Comparative Analysis with Similar Compounds
| Compound Name | IC (µM) | Target Cell Line |
|---|---|---|
| This compound | 3.79 | MCF7 |
| N-benzyl-2-(4-methylpyrimidin-1(6H)-yl)acetamide | 5.25 | HCT116 |
| N-benzyl-2-(4-phenyloxypyrimidin-1(6H)-yl)acetamide | 7.12 | A549 |
This table illustrates that while this compound shows competitive potency compared to similar compounds, its unique structural features may enhance its biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
